2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
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Overview
Description
2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide is a chemical compound that belongs to the class of amides It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide typically involves the reaction of 1-methyl-4-piperidone with methylamine and acetic anhydride. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acid catalysts such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of signal transduction processes or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-acetamide
- 2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-acetamide
- 2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide
Uniqueness
2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the acetamide group
Properties
IUPAC Name |
2-amino-N-methyl-N-(1-methylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11-5-3-8(4-6-11)12(2)9(13)7-10/h8H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMUGHFRRWWQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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